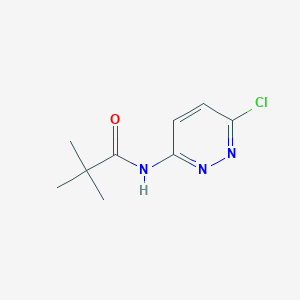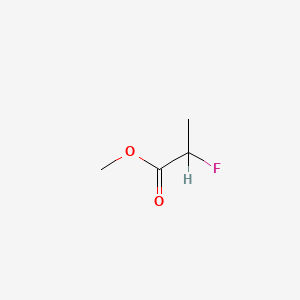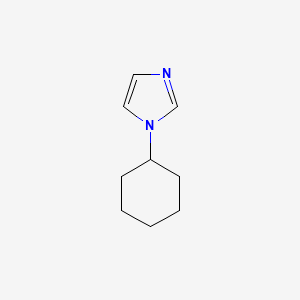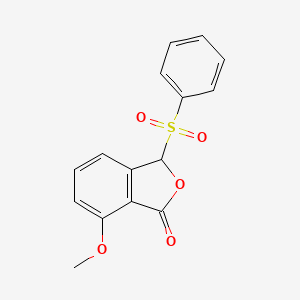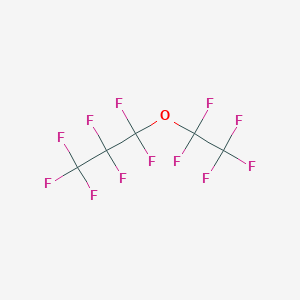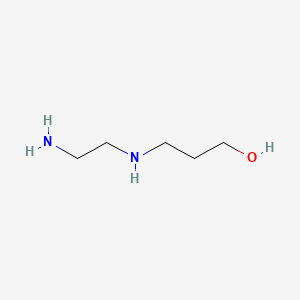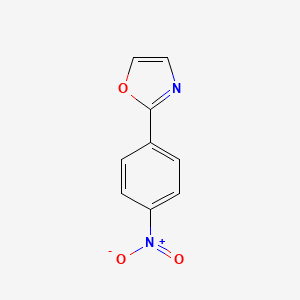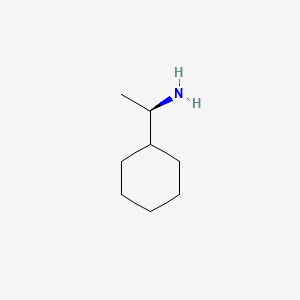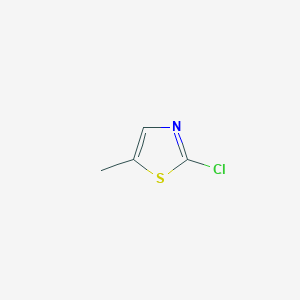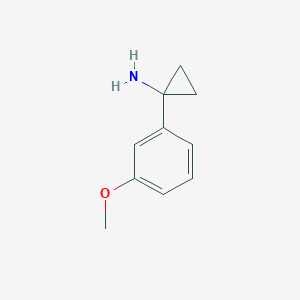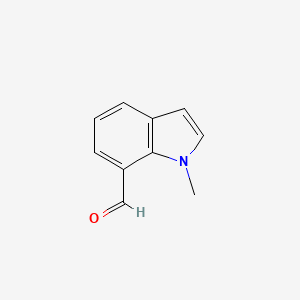
1-甲基-1H-吲哚-7-甲醛
概述
描述
科学研究应用
抗雄激素应用
“1-甲基-1H-吲哚-7-甲醛”可作为制备抗雄激素的反应物 . 抗雄激素是阻断雄激素(男性激素)作用的药物,在治疗前列腺癌等疾病中发挥作用。
抗血小板药物
该化合物也可用于合成抗血小板药物 . 这些药物通过抑制血小板聚集来预防血栓形成,对治疗和预防中风、心脏病和其他血栓形成相关疾病至关重要。
肝脏X受体(LXR)激动剂
它可以作为制备肝脏X受体(LXR)激动剂的反应物 . LXR激动剂是激活LXRs的药物,LXRs在控制胆固醇水平方面起关键作用,并可能用于治疗动脉粥样硬化和其他心血管疾病。
前列腺素E2的EP3受体拮抗剂
该化合物用于制备前列腺素E2的EP3受体拮抗剂 . 这些拮抗剂可以帮助控制疼痛和炎症,因为前列腺素E2参与疼痛和炎症反应的调节。
糖蛋白穿孔素抑制剂
“1-甲基-1H-吲哚-7-甲醛”用于制备糖蛋白穿孔素抑制剂 . 穿孔素是一种蛋白质,使细胞毒性T细胞和自然杀伤细胞能够杀死其靶标,其抑制剂可用于治疗自身免疫性疾病和其他这些细胞过度活跃的疾病。
抗病毒应用
吲哚衍生物,如“1-甲基-1H-吲哚-7-甲醛”,已显示出抗病毒活性 . 它们可以抑制各种病毒的复制,使其成为开发新型抗病毒药物的潜在候选者。
抗炎应用
吲哚衍生物也具有抗炎特性 . 它们可以抑制促炎细胞因子和其他炎症介质的产生,这在治疗关节炎、哮喘和其他炎症性疾病中可能是有益的。
抗癌应用
吲哚衍生物已显示出抗癌活性 . 它们可以抑制各种类型癌细胞的生长,使其成为开发新型抗癌药物的潜在候选者。
安全和危害
作用机制
Target of Action
1-Methyl-1H-indole-7-carbaldehyde, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-indole-7-carbaldehyde may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-1H-indole-7-carbaldehyde may have diverse molecular and cellular effects.
属性
IUPAC Name |
1-methylindole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIAZYEJOMXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452921 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69047-36-5 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
